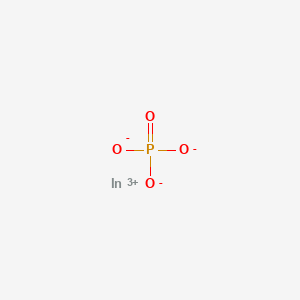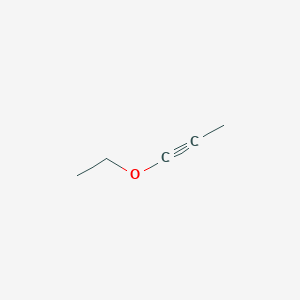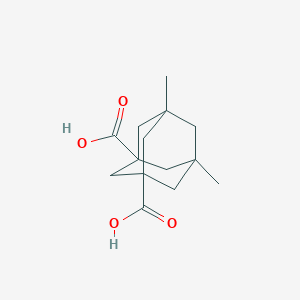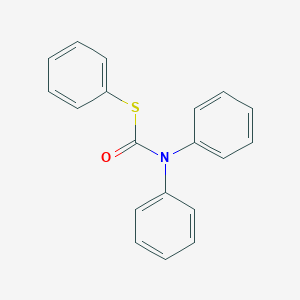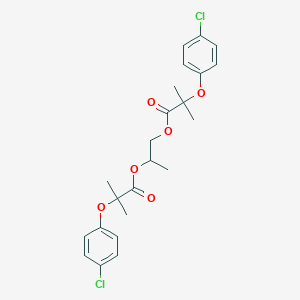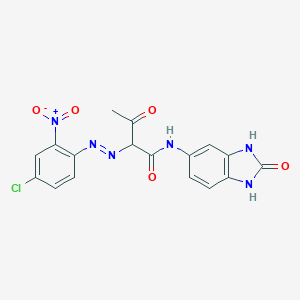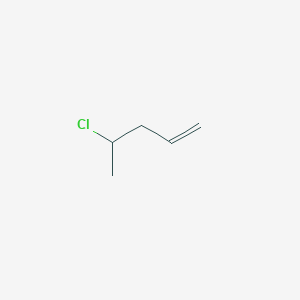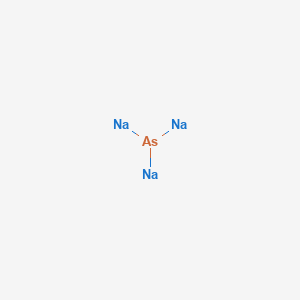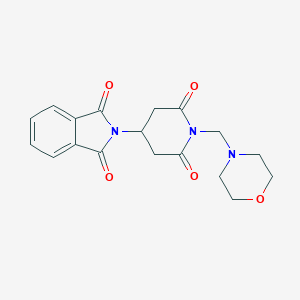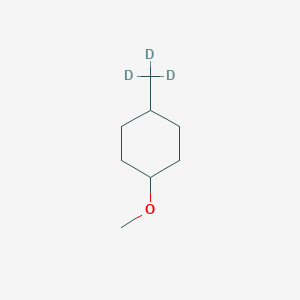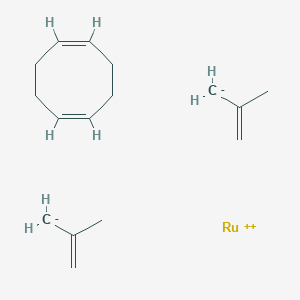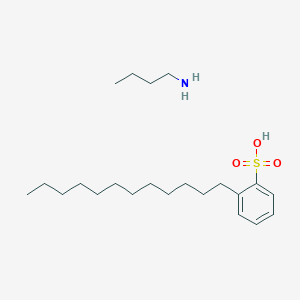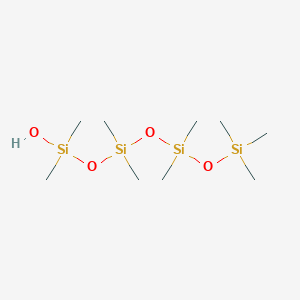
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol, also known as NMDOH, is a chemical compound that belongs to the family of siloxanes. It is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is not fully understood, but it is believed to interact with the surface of nanoparticles and modify their properties. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can also form a self-assembled monolayer on the surface of nanoparticles, which can enhance their stability and prevent aggregation. In addition, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can act as a lubricant in MEMS, reducing friction and wear between moving parts.
Efectos Bioquímicos Y Fisiológicos
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has low toxicity and is considered safe for use in scientific research. However, its long-term effects on human health are not well studied. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has been shown to have a low impact on cellular viability, and it does not induce significant inflammation or oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has several advantages for use in lab experiments, including its high thermal stability, low surface tension, and low toxicity. It is also easy to handle and has a long shelf life. However, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is relatively expensive compared to other surfactants, and its synthesis requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol in scientific research. One direction is the synthesis of functionalized nanoparticles using 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol as a surfactant. Another direction is the use of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol as a coating material for biomedical applications, such as drug delivery and tissue engineering. Additionally, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can be used as a stabilizer for the synthesis of MOFs and as a lubricant for MEMS. Further studies are needed to fully understand the mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol and its long-term effects on human health.
Conclusion
In conclusion, 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is a unique chemical compound that has many applications in scientific research. Its high thermal stability, low surface tension, and low toxicity make it an ideal surfactant for the synthesis of nanoparticles, a lubricant for MEMS, and a coating material for biomedical applications. While there is still much to learn about the mechanism of action of 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol and its long-term effects on human health, it is clear that this compound has significant potential for future research and development.
Métodos De Síntesis
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol can be synthesized through various methods, including hydrolysis of tetramethyldisiloxane, hydrosilylation of tetramethyldisiloxane, and oxidation of tetramethyldisiloxane. The most common method for synthesizing 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is hydrosilylation of tetramethyldisiloxane with chloroplatinic acid as a catalyst. The reaction takes place at high temperature and pressure, and the purity of the final product is crucial for its application in scientific research.
Aplicaciones Científicas De Investigación
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol is widely used in scientific research due to its unique properties, such as its high thermal stability, low surface tension, and low toxicity. It is commonly used as a surfactant in the synthesis of nanoparticles, as a lubricant in microelectromechanical systems (MEMS), and as a coating material in biomedical applications. 1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol has also been used as a solvent in the synthesis of metal-organic frameworks (MOFs) and as a stabilizer in the synthesis of colloidal nanoparticles.
Propiedades
Número CAS |
13176-69-7 |
|---|---|
Nombre del producto |
1,1,3,3,5,5,7,7,7-Nonamethyltetrasiloxanol |
Fórmula molecular |
C9H28O4Si4 |
Peso molecular |
312.66 g/mol |
Nombre IUPAC |
[dimethyl(trimethylsilyloxy)silyl]oxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C9H28O4Si4/c1-14(2,3)11-16(6,7)13-17(8,9)12-15(4,5)10/h10H,1-9H3 |
Clave InChI |
CZSXTFUJNVGZFO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O |
Otros números CAS |
13176-69-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




